molecular formula C12H13NOS B13194445 3-(1H-Indol-2-ylsulfanyl)butan-2-one

3-(1H-Indol-2-ylsulfanyl)butan-2-one

Katalognummer: B13194445
Molekulargewicht: 219.30 g/mol
InChI-Schlüssel: PCNDYFRRYZCEKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-Indol-2-ylsulfanyl)butan-2-one is a chemical compound with the molecular formula C12H13NOS It is characterized by the presence of an indole ring, which is a common structural motif in many biologically active compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-2-ylsulfanyl)butan-2-one typically involves the reaction of indole derivatives with appropriate sulfur-containing reagents. One common method includes the reaction of 2-mercaptoindole with 2-butanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-Indol-2-ylsulfanyl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The indole ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(1H-Indol-2-ylsulfanyl)butan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-(1H-Indol-2-ylsulfanyl)butan-2-one involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. The sulfur atom can also participate in redox reactions, influencing cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with multiple biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(1H-Indol-3-yl)butan-2-one: Another indole derivative with a similar structure but different substitution pattern.

    3-(3-Oxobutyl)-1H-indole: A compound with a similar backbone but different functional groups.

Uniqueness

3-(1H-Indol-2-ylsulfanyl)butan-2-one is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity.

Eigenschaften

Molekularformel

C12H13NOS

Molekulargewicht

219.30 g/mol

IUPAC-Name

3-(1H-indol-2-ylsulfanyl)butan-2-one

InChI

InChI=1S/C12H13NOS/c1-8(14)9(2)15-12-7-10-5-3-4-6-11(10)13-12/h3-7,9,13H,1-2H3

InChI-Schlüssel

PCNDYFRRYZCEKA-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C)SC1=CC2=CC=CC=C2N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.